fuscaxanthone c

Vue d'ensemble

Description

La fuscaxanthone C est un dérivé de xanthone isolé de l'écorce de la tige de Garcinia fusca . Elle est connue pour ses effets inhibiteurs significatifs sur la lignée cellulaire NCI-H187 du cancer du poumon à petites cellules chez l'homme . La formule moléculaire de la this compound est C26H30O6, et sa masse molaire est de 438,51 g/mol .

Applications De Recherche Scientifique

Fuscaxanthone C has several scientific research applications, including:

Chemistry: It is used as a reference compound in the study of xanthone derivatives and their chemical properties.

Industry: While industrial applications are limited, this compound’s unique chemical properties make it a subject of interest for potential future uses.

Mécanisme D'action

Fuscaxanthone C, also known as NSC27594 or 3,6-Dimethylmangostin, is a xanthone isolated from the stem bark of Garcinia fusca . This compound has been the subject of numerous studies due to its potential therapeutic properties. In this article, we will delve into the mechanism of action of this compound, exploring its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of the environment on its action.

Target of Action

It has been shown to display significant inhibitory effects on the human small-cell lung cancer nci-h187 cell line

Mode of Action

It is known to interact with its targets, leading to changes that inhibit the growth of certain cancer cells . The specifics of these interactions and the resulting changes at the molecular level are areas of ongoing research.

Biochemical Pathways

It’s known that xanthones from garcinia species have the potential to inhibit enzymes such as α-amylase, α-glucosidase, and pancreatic lipase . These enzymes play an important role in the metabolism of carbohydrates and lipids, making them attractive therapeutic targets for the treatment of type 2 diabetes and obesity .

Result of Action

This compound has been shown to have significant inhibitory effects on the human small-cell lung cancer NCI-H187 cell line . This suggests that it may have potential as a therapeutic agent in the treatment of certain types of cancer.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La fuscaxanthone C peut être synthétisée par diverses voies de synthèse. Une méthode courante consiste à isoler le composé de l'écorce de la tige de Garcinia fusca . Le processus d'isolement comprend généralement une extraction avec des solvants organiques, suivie d'une purification chromatographique pour obtenir le composé pur .

Méthodes de production industrielle

La production industrielle de la this compound n'est pas bien documentée, car elle est principalement obtenue par des méthodes d'extraction naturelle. Les progrès de la chimie organique de synthèse pourraient conduire à l'élaboration de voies de synthèse efficaces pour une production à grande échelle à l'avenir.

Analyse Des Réactions Chimiques

Types de réactions

La fuscaxanthone C subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la this compound en formes réduites avec des propriétés chimiques différentes.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courants

Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les agents alkylants dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés de xanthone oxydés, tandis que la réduction peut produire des composés de xanthone réduits.

Applications de la recherche scientifique

La this compound a plusieurs applications de la recherche scientifique, notamment :

Chimie : Elle est utilisée comme composé de référence dans l'étude des dérivés de xanthone et de leurs propriétés chimiques.

Industrie : Bien que ses applications industrielles soient limitées, les propriétés chimiques uniques de la this compound en font un sujet d'intérêt pour des utilisations futures potentielles.

Mécanisme d'action

Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle exerce ses effets en inhibant la croissance des cellules cancéreuses, en particulier la lignée cellulaire NCI-H187 du cancer du poumon à petites cellules chez l'homme . Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais on pense qu'elle interfère avec des processus cellulaires clés qui favorisent la prolifération des cellules cancéreuses.

Comparaison Avec Des Composés Similaires

La fuscaxanthone C est unique parmi les dérivés de xanthone en raison de sa structure chimique et de ses activités biologiques spécifiques. Des composés similaires comprennent :

Fuscaxanthone A : Un autre dérivé de xanthone isolé de Garcinia fusca avec des activités biologiques différentes.

Alpha-mangostine : Un dérivé de xanthone aux propriétés antioxydantes et anticancéreuses connues.

Bêta-mangostine : Similaire à l'alpha-mangostine, elle présente diverses activités biologiques.

La this compound se distingue par ses effets inhibiteurs significatifs sur des lignées cellulaires cancéreuses spécifiques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

Fuscaxanthone C is a naturally occurring xanthone derived from various species in the Garcinia genus. This compound has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article reviews the current understanding of this compound's biological activity, supported by data tables and relevant case studies.

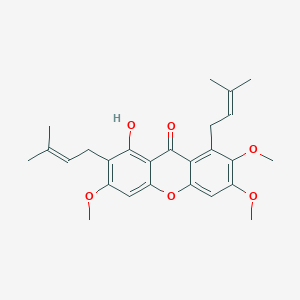

Chemical Structure and Properties

This compound belongs to a class of compounds known as xanthones, characterized by a dibenzo-γ-pyrone structure. The presence of hydroxyl and prenyl groups in its structure enhances its biological activity. The molecular formula of this compound is typically represented as .

Anticancer Activity

This compound has been investigated for its anticancer potential across various cancer cell lines. The following table summarizes the cytotoxic effects of this compound compared to other xanthones:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 11.43 | |

| Fuscaxanthone A | HeLa | 12.19 | |

| α-Mangostin | A549 | 4.84 | |

| Garcinone B | PC-3 | 6.39 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound shows moderate cytotoxic effects, suggesting potential as an anticancer agent.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various pathogens. A study evaluated the minimum inhibitory concentration (MIC) of several xanthones, including this compound, against common bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 2.5 | |

| α-Mangostin | Escherichia coli | 8 | |

| Garcinone D | Bacillus subtilis | 6.25 |

These findings indicate that this compound has promising antibacterial activity, particularly against resistant strains like MRSA.

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. Xanthones are known for their ability to scavenge free radicals, which contributes to their protective effects against oxidative stress. The antioxidant activity can be quantified using various assays:

- DPPH Scavenging Assay : this compound showed an IC50 value comparable to well-known antioxidants like vitamin C.

- Hydroxyl Radical Scavenging : In this assay, this compound demonstrated significant scavenging ability, indicating its potential in preventing oxidative damage.

Case Studies and Research Findings

- Anticancer Mechanisms : A study highlighted the apoptotic mechanisms induced by this compound in cancer cell lines, showing activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .

- Synergistic Effects : Research indicated that when combined with conventional antibiotics, this compound enhanced antibacterial activity against resistant strains, suggesting a potential role in combination therapy for infections .

- In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor growth and improved survival rates in subjects with induced tumors, further supporting its anticancer properties .

Propriétés

IUPAC Name |

1-hydroxy-3,6,7-trimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O6/c1-14(2)8-10-16-18(29-5)12-20-23(24(16)27)25(28)22-17(11-9-15(3)4)26(31-7)21(30-6)13-19(22)32-20/h8-9,12-13,27H,10-11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIKYGUVHWZSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)OC)OC)CC=C(C)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165525 | |

| Record name | 3,6-Dimethylmangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15404-76-9 | |

| Record name | Fuscaxanthone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15404-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dimethylmangostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015404769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MANGOSTIN,DIMETHYL- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethylmangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIMETHYLMANGOSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D047BK20VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

120 - 121 °C | |

| Record name | 1-Hydroxy-3,6,7-trimethoxy-2,8-diprenylxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036597 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of fuscaxanthone C?

A: this compound has been isolated from the stem bark of several plant species, notably Cratoxylum arborescens [, , , ], Cratoxylum glaucum [, , ], Calophyllum teysmannii [], Calophyllum lowii [], and Calophyllum benjaminum []. These plants are traditionally used for various medicinal purposes in Southeast Asia.

Q2: What is the chemical structure of this compound?

A: this compound possesses the molecular formula C24H26O6 and a molecular weight of 410 g/mol [, , ]. Its structure has been confirmed through spectroscopic analyses, including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectrometry (MS) [, , ].

Q3: What are the implications of the reported cytotoxic activity of this compound?

A3: While the current research provides a starting point, further investigation is crucial to determine its potential as a lead compound for anticancer drug development. This includes evaluating its efficacy against a wider range of cancer cell lines, elucidating its mechanism of action, and assessing its safety profile.

Q4: Has the antioxidant potential of this compound been explored?

A: While some studies on related xanthones highlight antioxidant properties [, , , , ], the specific antioxidant activity of this compound requires further investigation. Future research could employ established assays like DPPH radical scavenging to assess its antioxidant potential.

Q5: What analytical techniques are used to identify and quantify this compound?

A: Researchers commonly employ chromatographic techniques like column chromatography and thin-layer chromatography (TLC) to isolate this compound [, , , , ]. Its structural identification relies heavily on spectroscopic methods such as NMR, IR, UV, and MS [, , , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.